molecular formula C8H9ClO B15077862 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone CAS No. 7572-72-7

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone

Cat. No.: B15077862
CAS No.: 7572-72-7
M. Wt: 156.61 g/mol
InChI Key: HQPHVMSADIFHJJ-UHFFFAOYSA-N
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Description

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone is an organic compound with the molecular formula C8H9ClO It is a derivative of cyclohexadienone, characterized by the presence of a chloromethyl and a methyl group attached to the cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone typically involves the chlorination of 4-methyl-2,5-cyclohexadienone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloromethyl group. Common reagents used in this synthesis include chlorine gas or chlorinating agents such as thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexadienone ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-4-methyl-cyclohexa-2,5-dienone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of biological functions and pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-trichloromethyl-cyclohexa-2,5-dienone: Similar structure but with a trichloromethyl group instead of a chloromethyl group.

    4-Methyl-4-phenyl-cyclohexa-2,5-dienone: Contains a phenyl group instead of a chloromethyl group.

    4,4-Diphenyl-cyclohexa-2,5-dienone: Features two phenyl groups attached to the cyclohexadienone ring.

Uniqueness

The presence of both chloromethyl and methyl groups allows for versatile chemical transformations and the exploration of diverse biological activities .

Properties

CAS No.

7572-72-7

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

4-(chloromethyl)-4-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C8H9ClO/c1-8(6-9)4-2-7(10)3-5-8/h2-5H,6H2,1H3

InChI Key

HQPHVMSADIFHJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC(=O)C=C1)CCl

Origin of Product

United States

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